1-(2-Phenoxypyrimidin-5-yl)ethanone
Description
1-(2-Phenoxypyrimidin-5-yl)ethanone is a pyrimidine-derived ketone characterized by a phenoxy substituent at the 2-position of the pyrimidine ring and an acetyl group at the 5-position. This compound is of interest in medicinal chemistry and materials science due to the pyrimidine scaffold's versatility in hydrogen bonding and aromatic interactions.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-(2-phenoxypyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C12H10N2O2/c1-9(15)10-7-13-12(14-8-10)16-11-5-3-2-4-6-11/h2-8H,1H3 |
InChI Key |
MGOFEINSZITFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
- Pyrimidine vs. Pyridine Derivatives: 1-(5-Methoxypyridin-3-yl)ethanone () replaces the pyrimidine ring with a pyridine system. 1-(2-Chloro-5-methylpyridin-3-yl)ethanone () introduces a chloro substituent, enhancing electrophilicity and reactivity in cross-coupling reactions compared to the phenoxy group .
- Dihydropyrimidine Derivatives: 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone () features a sulfanylidene group and a saturated pyrimidine ring.
Substituent Effects
- Phenoxy vs. Alkyl/Aryl Groups: 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone () lacks aromaticity in its pyrrolidine ring, reducing π-π stacking interactions compared to the aromatic pyrimidine core of the target compound . 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone () incorporates a dimethylamino-iodo-pyrimidine and piperidine moiety, likely improving solubility and metal coordination properties .
Physicochemical Properties
*Estimated based on molecular formula (C12H10N2O2).
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